![molecular formula C18H13Cl2NO4S3 B5467150 (5Z)-5-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5467150.png)
(5Z)-5-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process starts with the preparation of the core thiazolidinone structure, followed by the introduction of the furan and dichlorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of carbonyl groups can produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of (5Z)-5-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and modifications of the compound.
相似化合物的比较
Similar Compounds
Dichloroanilines: These compounds have similar dichlorophenyl groups but lack the complex thiazolidinone structure.
Furylmethylenes: Compounds with furan rings and methylene linkages, but without the additional functional groups present in the thiazolidinone compound.
Uniqueness
The uniqueness of (5Z)-5-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE lies in its combination of multiple functional groups, which allows for diverse chemical reactions and applications. This makes it a versatile compound in various fields of research and industry.
属性
IUPAC Name |
(5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO4S3/c19-10-1-3-13(14(20)7-10)15-4-2-12(25-15)8-16-17(22)21(18(26)27-16)11-5-6-28(23,24)9-11/h1-4,7-8,11H,5-6,9H2/b16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBSKTKSSIZQDB-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(4-methylphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5467067.png)
![4-({(2R,5S)-5-[(2-methylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)-1,4-oxazepane](/img/structure/B5467095.png)
![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5467101.png)
![5-[(2,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5467116.png)
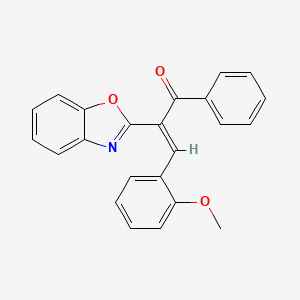
![N-[(Z)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-4-tert-butylbenzamide](/img/structure/B5467134.png)
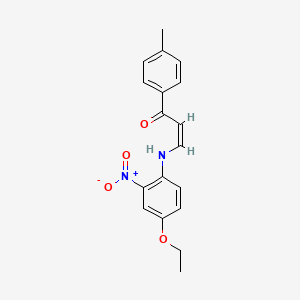
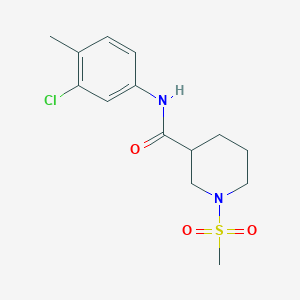
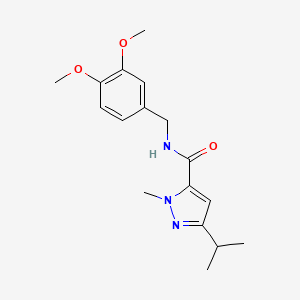
![{4-[(2-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}(PHENYL)METHANONE](/img/structure/B5467165.png)
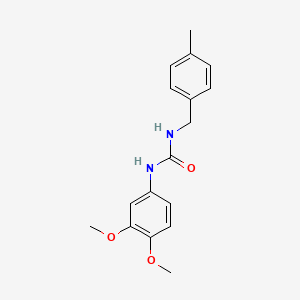
![7-[(2,3-dichlorophenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5467176.png)
![2-(6-methoxy-2-naphthyl)-4-[(3-methoxypyridin-2-yl)carbonyl]morpholine](/img/structure/B5467181.png)
![N-(5-{[(benzylamino)sulfonyl]amino}-2-methoxyphenyl)methanesulfonamide](/img/structure/B5467184.png)
